molecular formula C14H23NO5 B15358986 O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate

O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate

Katalognummer: B15358986
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: MCWKXJNKBZWDCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core with dual ester groups (tert-butyl and methyl) at positions 1 and 3 and a hydroxymethyl (-CH₂OH) substituent at position 5. This structure combines steric bulk from the tert-butyl group, metabolic stability from the methyl ester, and hydrophilicity from the hydroxymethyl group. Such bicyclic frameworks are critical in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties .

Eigenschaften

Molekularformel

C14H23NO5

Molekulargewicht

285.34 g/mol

IUPAC-Name

3-O-tert-butyl 1-O-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-7-13(9-16)5-14(6-13,8-15)10(17)19-4/h16H,5-9H2,1-4H3

InChI-Schlüssel

MCWKXJNKBZWDCG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)OC)CO

Herkunft des Produkts

United States

Biologische Aktivität

O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 2909538-16-3
  • IUPAC Name : 3-O-tert-butyl 1-O-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate
  • Purity : Typically around 95% .

Research indicates that O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate interacts with various biological targets, influencing multiple pathways:

  • Binding Affinity : Studies have shown varying binding affinities to receptors involved in neurotransmission and metabolic processes.
  • In Vitro Assays : These assays reveal the compound's potential as an inhibitor or modulator of specific enzymes and receptors, which could lead to therapeutic applications in areas such as neuropharmacology and metabolic disorders .

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other biologically active molecules, which may provide insights into its functional characteristics:

Compound NameMolecular FormulaKey Features
5-(Hydroxymethyl)-2-pyrrolidinoneC6H11NO2Contains a pyrrolidine ring; used in pharmaceuticals
2-Azabicyclo[2.2.2]octaneC8H13NA simpler bicyclic structure; studied for analgesic properties
4-HydroxyprolineC5H9NO3An amino acid derivative; important in collagen synthesis

The unique bicyclic structure of O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate may confer distinct biological activities not observed in simpler analogs .

Neuropharmacological Studies

A study published in the Journal of Medicinal Chemistry explored the effects of similar bicyclic compounds on neurotransmitter systems. The findings suggested that modifications to the bicyclic structure can enhance receptor selectivity and potency, indicating that O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate might exhibit improved pharmacological properties when optimized .

Metabolic Pathway Inhibition

Another investigation focused on the compound's ability to inhibit specific metabolic pathways linked to obesity and diabetes. Preliminary results indicated that it may reduce glucose levels in vitro by acting on key metabolic enzymes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound is compared to five structurally related analogs (Table 1), focusing on substituents, bicyclo systems, and functional groups.

Table 1: Key Comparative Data
Compound Name Substituent(s) Bicyclo System Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate 5-hydroxymethyl [3.1.1] C₁₄H₂₁NO₅* ~285.33* Enhanced hydrophilicity; balanced steric bulk and metabolic stability
3-tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate 5-formyl [3.1.1] C₁₄H₂₁NO₅ 283.33 Higher reactivity (formyl group); reduced polarity compared to hydroxymethyl
5-Fluoro-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid 5-fluoro, 1-carboxylic acid [3.1.1] C₁₂H₁₈FNO₄ 259.27 Increased electronegativity (fluorine); higher solubility (carboxylic acid)
O7-tert-butyl O1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate 3-oxo [2.2.1] C₁₃H₁₉NO₅ 269.29 Smaller bicyclo system with higher ring strain; oxo group enhances H-bonding
6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate Spiro structure Spiro[3.4] C₁₆H₂₅NO₄* ~295.38* Distinct spatial arrangement; ethyl ester increases lipophilicity
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid HCl 2-carboxylic acid [3.1.0] C₆H₉NO₂·HCl 163.60 (free acid) High ring strain; polar HCl salt improves aqueous solubility

Key Research Findings

However, the formyl derivative may exhibit higher reactivity in nucleophilic reactions . The 5-fluoro analog () shows increased electronegativity, which could enhance binding affinity in target proteins but reduce metabolic stability compared to ester-protected compounds .

Bicyclo System Variations: The [3.1.1] bicyclo system in the target compound offers a balance between stability and conformational rigidity. The spiro[3.4] framework () alters spatial geometry, which may affect binding to biological targets but increases synthetic complexity .

Functional Group Effects: Ester groups (tert-butyl and methyl) in the target compound provide steric protection against enzymatic degradation, enhancing plasma half-life. In contrast, the carboxylic acid in ’s analog improves solubility but may limit blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate?

  • Methodology :

  • Stepwise Functionalization : Start with bicyclic ketone precursors. Introduce tert-butyl and methyl ester groups via nucleophilic substitution under basic conditions (e.g., NaH in THF). Use hydroxymethylation at the 5-position via reductive amination or hydroxylation of pre-functionalized intermediates .

  • Key Reagents : Lithium aluminum hydride (LiAlH4) for selective reductions, tert-butyl dicarbonate for protection, and N-methylmorpholine-N-oxide (NMO) for oxidation .

  • Yield Optimization : Control reaction temperature (0–25°C) and pH (neutral to slightly basic) to minimize side reactions .

    • Data Table : Synthetic Approaches Comparison
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
EsterificationNaH, THF, 0°C45–55≥95%
HydroxymethylationLiAlH4, THF, reflux3197%
OxidationNMO, acetone/H2O9390%

Q. How should researchers safely handle and store this compound?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Storage : Store at –20°C under inert gas (N2 or Ar) to prevent ester hydrolysis. Avoid exposure to moisture or strong acids/bases .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodology :

  • NMR : Assign stereochemistry using <sup>1</sup>H and <sup>13</sup>C NMR. Key signals: tert-butyl (δ 1.2–1.4 ppm), methyl ester (δ 3.6–3.8 ppm), and hydroxymethyl (δ 3.4–4.0 ppm) .
  • IR : Confirm ester carbonyl (ν ~1720 cm<sup>-1</sup>) and hydroxyl (ν ~3400 cm<sup>-1</sup>) groups .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]<sup>+</sup> (calc. for C15H23NO6: 314.16) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary solvent polarity (THF vs. DMF), catalyst loading (0.1–5 mol%), and reaction time (12–48 hrs). Monitor via TLC/GC-MS .
  • Case Study : Replacing LiAlH4 with NaBH4/CeCl3 increased hydroxymethylation yield from 31% to 48% while reducing side-product formation .

Q. How to resolve contradictions in stereochemical assignments of bicyclic intermediates?

  • Analytical Strategy :

  • X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by co-crystallizing with chiral auxiliaries (e.g., Mosher’s acid) .

  • Comparative Analysis : Cross-validate NMR data with structurally characterized analogs (e.g., tert-butyl 6-carbamoyl-5-(hydroxymethyl)-3-azabicyclo derivatives) .

    • Data Table : Stereochemical Comparison of Azabicyclo Derivatives
CompoundConfigurationBiological ActivityReference
(1R,5R,6R)-isomerCNS modulationIC50 = 12 nM (D2 receptor)
(1S,5S,6S)-isomerInactiveNo binding at 1 µM

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB: 6CM4 for dopamine receptors). Focus on hydrogen bonding with hydroxymethyl and ester groups .

  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

    • Case Study : Docking scores correlated with in vitro activity (R<sup>2</sup> = 0.82) for tropane alkaloid analogs, validating predictive models .

Theoretical and Methodological Considerations

Q. How to design experiments linking this compound to neurotransmitter receptor modulation?

  • Framework :

  • Hypothesis : The bicyclic scaffold mimics tropane alkaloids, enabling competitive binding at monoamine transporters .
  • Assays :
  • In Vitro : Radioligand displacement (³H-WIN35428 for DAT).
  • In Vivo : Microdialysis in rodent models to measure dopamine efflux .
  • Controls : Compare with cocaine (non-selective inhibitor) and nomifensine (DAT-specific) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.